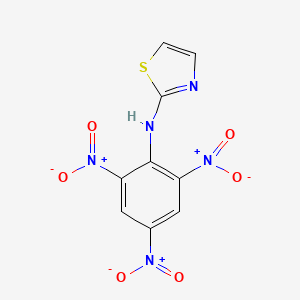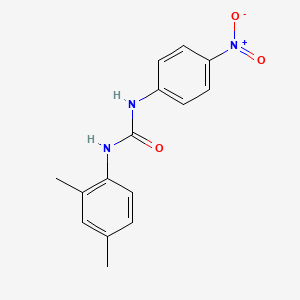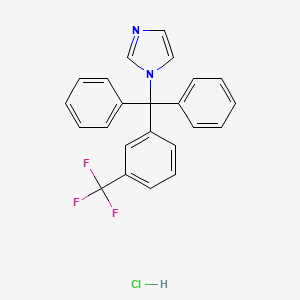
1-Octadecenylsuccinic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Octadecenylsuccinic acid is an organic compound with the molecular formula C22H40O4. It is a derivative of succinic acid, where one of the hydrogen atoms is replaced by an octadecenyl group. This compound is known for its amphiphilic properties, making it useful in various industrial applications, particularly as an emulsifying agent.
Vorbereitungsmethoden
1-Octadecenylsuccinic acid can be synthesized through the reaction of octadecenyl alcohol with succinic anhydride. The reaction typically occurs under acidic conditions and involves heating the reactants to facilitate the esterification process. Industrial production methods often utilize catalysts to enhance the reaction rate and yield. The process can be summarized as follows:
Reactants: Octadecenyl alcohol and succinic anhydride
Catalysts: Acidic catalysts such as hydrochloric acid
Conditions: Elevated temperatures to promote esterification
Analyse Chemischer Reaktionen
1-Octadecenylsuccinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the octadecenyl group to a single bond, forming saturated derivatives.
Substitution: The succinic acid moiety can participate in substitution reactions, particularly with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions: Oxidizing agents such as potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles such as amines.
Major Products: Oxidized carboxylic acids, reduced saturated derivatives, and substituted succinic acid derivatives.
Wissenschaftliche Forschungsanwendungen
1-Octadecenylsuccinic acid has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a surfactant in various chemical reactions.
Biology: Employed in the modification of biomolecules to enhance their solubility and stability.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized as an emulsifying agent in the production of cosmetics, pharmaceuticals, and food products. It is also used in the formulation of coatings and adhesives.
Wirkmechanismus
The mechanism of action of 1-Octadecenylsuccinic acid is primarily based on its amphiphilic properties. The compound can interact with both hydrophobic and hydrophilic molecules, making it an effective emulsifying agent. In biological systems, it can modify the surface properties of biomolecules, enhancing their solubility and stability. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, facilitating the formation of stable emulsions and enhancing the delivery of active compounds.
Vergleich Mit ähnlichen Verbindungen
1-Octadecenylsuccinic acid can be compared with other similar compounds, such as:
Octenylsuccinic anhydride: Similar in structure but differs in the presence of an anhydride group instead of a carboxylic acid group.
Octadecenylsuccinic anhydride: Another derivative of succinic acid with an octadecenyl group, but in an anhydride form.
Succinic acid derivatives: Various derivatives of succinic acid with different alkyl or alkenyl groups, each having unique properties and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct amphiphilic properties, making it particularly useful as an emulsifying agent in various applications.
Eigenschaften
Molekularformel |
C22H40O4 |
|---|---|
Molekulargewicht |
368.5 g/mol |
IUPAC-Name |
2-[(E)-octadec-1-enyl]butanedioic acid |
InChI |
InChI=1S/C22H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(22(25)26)19-21(23)24/h17-18,20H,2-16,19H2,1H3,(H,23,24)(H,25,26)/b18-17+ |
InChI-Schlüssel |
GYTGJCPXNGAJFT-ISLYRVAYSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC/C=C/C(CC(=O)O)C(=O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC=CC(CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



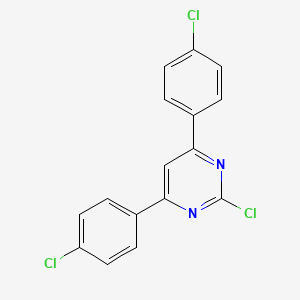
![4-nitro-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide](/img/structure/B15075566.png)
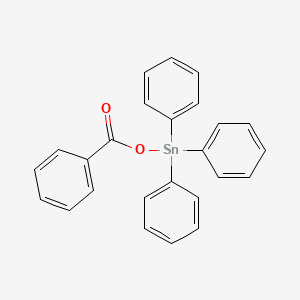
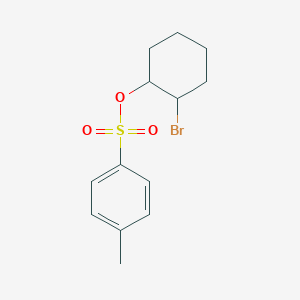
![Bicyclo[2.2.2]oct-5-ene-2,3-dimethanol](/img/structure/B15075575.png)
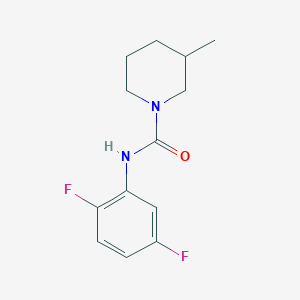
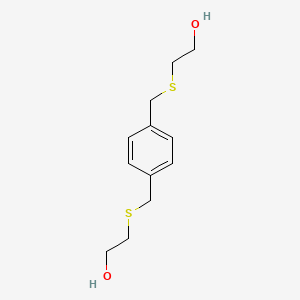

![Methyl 7-azabicyclo[4.1.0]hept-3-ene-7-carboxylate](/img/structure/B15075585.png)
